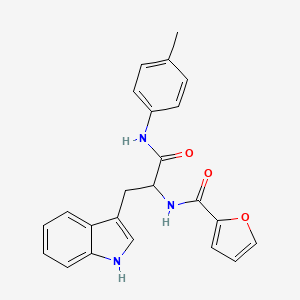
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is a synthetic compound that combines a furan ring, a tryptophan derivative, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide typically involves the following steps:
Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with tryptophan: The furan-2-ylcarbonyl chloride is then reacted with tryptophan in the presence of a base such as triethylamine to form the Nalpha-(furan-2-ylcarbonyl)tryptophan intermediate.
Introduction of the 4-methylphenyl group: The final step involves the reaction of the intermediate with 4-methylphenylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying protein-ligand interactions.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The furan ring and tryptophan moiety may play a role in binding to these targets, while the 4-methylphenyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Nalpha-(furan-2-ylcarbonyl)-N-phenyltryptophanamide: Lacks the methyl group on the phenyl ring.
Nalpha-(furan-2-ylcarbonyl)-N-(4-chlorophenyl)tryptophanamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Nalpha-(furan-2-ylcarbonyl)-N-(4-methoxyphenyl)tryptophanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)tryptophanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-15-8-10-17(11-9-15)25-22(27)20(26-23(28)21-7-4-12-29-21)13-16-14-24-19-6-3-2-5-18(16)19/h2-12,14,20,24H,13H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
ZWHVYVNXBFAATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















